3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical Profiling Lipophilicity Drug Design

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-95-9) is a spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a scaffold optimized as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for the treatment of anemia. The compound possesses an N3-methyl substituent and an N8-(2-phenoxypropanoyl) group.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 1021261-95-9
Cat. No. B2970554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021261-95-9
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C)OC3=CC=CC=C3
InChIInChI=1S/C17H21N3O4/c1-12(24-13-6-4-3-5-7-13)14(21)20-10-8-17(9-11-20)15(22)19(2)16(23)18-17/h3-7,12H,8-11H2,1-2H3,(H,18,23)
InChIKeySWUIWVRQKOKIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Core Structural and Pharmacophore Classification for Sourcing Decisions


3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-95-9) is a spirohydantoin belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a scaffold optimized as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for the treatment of anemia [1]. The compound possesses an N3-methyl substituent and an N8-(2-phenoxypropanoyl) group. Computed physicochemical properties include a molecular weight of 331.4 g/mol, XLogP3 of 1.1, topological polar surface area of 79 Ų, and one hydrogen bond donor [2]. This specific derivative is available from commercial screening libraries (e.g., Life Chemicals, ≥90% purity) as a research tool [2].

Why 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Readily Substituted by Other Spirohydantoin Analogs


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, both the N3 and N8 substituents critically govern target potency, pharmacokinetics, and off-target liability. The Vachal et al. (2012) SAR campaign demonstrated that N3-methylation influences hERG off-target activity and in vivo erythropoietin induction efficacy, while the N8 substituent determines PHD2 inhibitory potency and metabolic stability; substitution at either position with close analogs frequently resulted in a significant decrease in in vitro activity (often by several orders of magnitude) or introduction of hERG liability [1]. The 2-phenoxypropanoyl group at N8 introduces a unique hydrogen-bond acceptor pattern and lipophilic bulk (phenoxy moiety) not present in the pyridylmethyl-substituted leads, which may alter both target engagement and physicochemical properties (e.g., logP, TPSA) relative to the well-characterized 6-methylpyridin-2-ylmethyl series [1][2]. Consequently, generic substitution with an unoptimized N3/N8 combination from the same patent class risks forfeiting the specific property balance that this substitution pattern may offer for structure-based design.

Quantitative Differentiation Evidence for 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: 3-Methyl-8-(2-phenoxypropanoyl) Versus 3-Propyl and 3-Ethyl N8-Phenoxypropanoyl Analogs

The N3-methyl derivative exhibits a computed XLogP3 of 1.1, which is substantially lower than the 3-propyl analog (8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) and the 3-ethyl analog (3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione), both of which carry additional aliphatic carbon atoms and consequently higher predicted lipophilicity. Lower logP within this chemotype is associated with reduced hERG off-target activity in the spirohydantoin class [1]. However, this is a computed property comparison and does not include direct experimental logD or hERG IC50 data for these specific compounds.

Physicochemical Profiling Lipophilicity Drug Design

Hydrogen-Bond Donor Count and TPSA: Differentiation from N3-Aryl and N3-Benzyl Spirohydantoins

3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione possesses one hydrogen-bond donor (HBD = 1) and a topological polar surface area of 79 Ų [2]. In contrast, N3-unsubstituted (proteo) spirohydantoins carry an additional HBD (HBD = 2), which has been explicitly linked in the Vachal et al. SAR to suboptimal PD efficacy compared to N3-methyl derivatives (e.g., compound 6q vs. proteo analogs) [1]. Additionally, N3-phenyl or N3-benzyl derivatives (e.g., 3-[(4-methylphenyl)methyl]-8-(2-phenoxypropanoyl) analog) increase TPSA and HBD count, which may reduce membrane permeability. This property profile positions the N3-methyl compound as the minimal HBD scaffold within its analog series, a desirable feature for CNS drug design where HBD count ≤1 is frequently a design target.

Molecular Recognition Permeability Solubility

N8-(2-Phenoxypropanoyl) Pharmacophore Distinctiveness: Absence from the Pyridylmethyl HIF PHD Inhibitor Series and Commercially Available Screening Deck Coverage

The Vachal et al. (2012) medicinal chemistry campaign extensively explored N8-(hetero)arylmethyl substituents (e.g., 6-methylpyridin-2-ylmethyl, 1-methylimidazol-2-ylmethyl) but did not report any N8-(2-phenoxypropanoyl) derivatives [1]. The 2-phenoxypropanoyl group introduces a ketone hydrogen-bond acceptor and a phenoxy aromatic ring that is electronically and conformationally distinct from the methylene-linked heterocycles of the published lead series. This substitution pattern is sparsely represented in commercial screening collections: a Life Chemicals library search identifies only ~5 close analogs (3-methyl, 3-ethyl, 3-propyl, 3-(4-methylbenzyl), 3-(4-fluorobenzyl)) sharing this N8-acyl group [2]. This limited analog availability makes the compound a non-redundant entry point for exploring N8-acyl SAR and scaffold-hopping strategies around the spirohydantoin core, distinct from the heavily explored N8-arylmethyl chemical space.

Pharmacophore Diversity Chemical Biology Screening Library

Rotatable Bond Count and Molecular Flexibility: Contrast with Conformationally Restricted N8-Arylmethyl Leads

The target compound has three rotatable bonds (RB = 3) [2], which is higher than the two rotatable bonds typically found in the N8-(6-methylpyridin-2-ylmethyl) lead (compound 6q in Vachal et al.) [1]. The additional rotatable bond in the 2-phenoxypropanoyl chain (O–C(Me)–C(=O)–N) introduces greater conformational flexibility. While increased flexibility may impose an entropic penalty upon binding, it can also enable induced-fit recognition in targets with cryptic binding pockets or facilitate the exploration of binding modes not accessible to the rigidified pyridylmethyl series. This difference is quantifiable by simple topological bond count and directly informs structure-based design decisions.

Conformational Analysis Entropy Binding Affinity

Defined Application Scenarios for 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Quantitative Differentiation Evidence


Exploratory SAR for N8-Acyl Spirohydantoins as Novel HIF PHD Pan-Inhibitors

Given the extensive SAR established for N8-arylmethyl spirohydantoins but the complete absence of N8-acyl derivatives in the Vachal et al. (2012) optimization campaign [1], this compound serves as a strategic starting point for exploring whether the ketone oxygen of the 2-phenoxypropanoyl group can engage additional polar contacts in the PHD active site. The lower XLogP3 (1.1) and single HBD distinguish it from N3-unsubstituted or N3-aryl analogs and align with the pharmacokinetic profile sought for short-acting PHD inhibitors [1].

Chemical Biology Probe for Off-Target Profiling of Spirohydantoin Scaffolds

The 2-phenoxypropanoyl moiety introduces a steric and electronic signature distinct from the pyridylmethyl series that dominates the HIF PHD patent literature. This compound can be employed as a selectivity probe in kinase panels or hERG assays to determine whether the N8-acyl chemotype retains the pan-PHD activity while altering off-target interactions. The class-level observation that N3-methyl derivatives exhibit modulated hERG activity relative to proteo and higher-alkyl counterparts [1] makes this specific derivative a candidate for initial hERG liability assessment within the N8-acyl sub-series.

Computational Chemistry Benchmark for Docking and Free Energy Perturbation Studies

With only 3 rotatable bonds, a well-defined spirocyclic core, and a modest TPSA of 79 Ų [2], this compound is computationally tractable for molecular dynamics simulations and binding free energy calculations. It can serve as a reference compound in computational studies comparing the binding modes of N8-acyl versus N8-arylmethyl spirohydantoins to PHD2 (PDB structures available for the pyridylmethyl series) [1], helping to validate in silico predictions before committing to synthesis.

Screening Library Diversification for Non-CNS Drug Discovery Programs

The combination of moderate lipophilicity (XLogP3 = 1.1), one HBD, and structural novelty relative to the heavily sampled arylmethyl spirohydantoin space positions this compound as a valuable addition to diversity-oriented screening collections for anemia, ischemia, or metabolic disease targets where HIF pathway modulation is desired [1]. Its availability in ≥90% purity from commercial vendors at defined pricing tiers (e.g., $81–$118 per 1–10 mg) [2] further supports procurement feasibility for medium-throughput screening campaigns.

Quote Request

Request a Quote for 3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.